molecular formula C4H8OTe B14737247 1,4-Oxatellurane CAS No. 5974-87-8

1,4-Oxatellurane

Cat. No.: B14737247
CAS No.: 5974-87-8
M. Wt: 199.7 g/mol
InChI Key: APJPWWDTSMWKNE-UHFFFAOYSA-N
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Description

1,4-Oxatellurane is a heterocyclic compound containing tellurium, oxygen, and carbon atoms arranged in a six-membered ring. This compound has been known for over 50 years, but its metal complexes have only recently been characterized structurally . The unique properties of this compound make it an interesting subject for research in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Oxatellurane can be synthesized through a reaction involving sodium telluride and 1,2-dichloroethane in methanol under nitrogen atmosphere . The reaction proceeds as follows:

O(CH2CHCl)2+Na2TeThis compound\text{O(CH}_2\text{CHCl)}_2 + \text{Na}_2\text{Te} \rightarrow \text{this compound} O(CH2​CHCl)2​+Na2​Te→this compound

The product is obtained as a viscous orange oil, which can be further purified and characterized using spectroscopic techniques such as NMR.

Industrial Production Methods

While there is limited information on the industrial production of this compound, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors to consider include the availability of starting materials, reaction conditions, and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxatellurane undergoes various chemical reactions, including:

    Oxidation: The tellurium atom in this compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.

    Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tellurium dioxide, while reduction can produce tellurium metal.

Scientific Research Applications

1,4-Oxatellurane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Oxatellurane involves its interaction with metal ions to form stable complexes. The tellurium atom acts as a donor, coordinating with metal centers to form square planar or other geometries . These interactions can influence the electronic properties of the metal centers, making this compound a valuable ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A similar compound where oxygen replaces tellurium.

    1,4-Dithiane: Contains sulfur atoms instead of tellurium.

    1,4-Oxathiane: Contains both oxygen and sulfur atoms.

Uniqueness

1,4-Oxatellurane is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The tellurium atom’s larger size and different electronegativity influence the compound’s reactivity and coordination behavior, making it a valuable subject for research in coordination chemistry and materials science .

Properties

CAS No.

5974-87-8

Molecular Formula

C4H8OTe

Molecular Weight

199.7 g/mol

IUPAC Name

1,4-oxatellurane

InChI

InChI=1S/C4H8OTe/c1-3-6-4-2-5-1/h1-4H2

InChI Key

APJPWWDTSMWKNE-UHFFFAOYSA-N

Canonical SMILES

C1C[Te]CCO1

Origin of Product

United States

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